molecular formula C7H11NOS B15260898 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B15260898
M. Wt: 157.24 g/mol
InChI Key: JOHPQMMQKTZFAZ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole-derived compound characterized by a 4-methyl-substituted thiazole ring linked to a propan-1-ol moiety. Thiazoles are known for their role in medicinal chemistry due to their electronic and steric properties, which enhance interactions with biological targets.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NOS/c1-3-6(9)7-8-5(2)4-10-7/h4,6,9H,3H2,1-2H3

InChI Key

JOHPQMMQKTZFAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CS1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylthiazole with propanal in the presence of a base to form the desired product. The reaction conditions often require moderate temperatures and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The thiazole ring’s ability to participate in various chemical reactions makes it a versatile scaffold for drug design .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups/Substituents Notable Properties
This compound C₇H₁₁NOS 157.24* Not explicitly listed Thiazole (4-methyl), propanol Polar due to hydroxyl group
1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one C₇H₉NOS 155.22 13679-83-9 Thiazole (4-methyl), ketone Higher lipophilicity vs. alcohol analog
3-(4-(4-Trifluoromethylphenyl)thiazol-2-yl)propan-1-ol C₁₃H₁₂F₃NOS 287.30 936850-79-2 Thiazole (4-CF₃-phenyl), propanol Enhanced electronic effects from CF₃ group
1-(4-Methoxyphenyl)-N-(4-methylthiazol-2-yl)-5-oxopyrrolidinecarboxamide C₁₆H₁₇N₃O₃S 331.39 878726-29-5 Thiazole (4-methyl), carboxamide, pyrrolidone Potential for hydrogen bonding and target binding
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one C₁₃H₁₁NOS 229.30 Not provided α,β-unsaturated ketone, thiazole Planar structure; reactivity via conjugated system

*Calculated based on molecular formula.

Functional Group Impact on Reactivity and Bioactivity

  • Ketone (Propan-1-one) : Increases lipophilicity, which may improve membrane permeability but reduce solubility .
  • Carboxamide and Pyrrolidone : Facilitate interactions with enzymes or receptors via hydrogen bonding and dipole interactions, as seen in related anti-infective agents .
  • α,β-Unsaturated Ketone : Allows for Michael addition reactions, a feature exploited in covalent inhibitor design .

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